3-Iminopentanediamide
Description
3-Iminopentanediamide (C₅H₉N₃O₂) is a nitrogen-containing organic compound characterized by two amide groups and an imino group (NH) at the third carbon position. Its structure confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, making it a candidate for applications in medicinal chemistry and materials science. The compound’s IUPAC name and functional groups align with bioactive molecules, emphasizing the need for rigorous characterization (e.g., spectral data, solubility profiles) to validate its utility in industrial or pharmaceutical contexts .
Properties
CAS No. |
6339-95-3 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-iminopentanediamide |
InChI |
InChI=1S/C5H9N3O2/c6-3(1-4(7)9)2-5(8)10/h6H,1-2H2,(H2,7,9)(H2,8,10) |
InChI Key |
KQYBPPFYUPLUOX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)CC(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iminopentanediamide can be achieved through several methods. One common approach involves the reaction of pentanediamide with an appropriate imine source under controlled conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Iminopentanediamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Iminopentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The imino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-Iminopentanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iminopentanediamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. This interaction can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Solubility: Unlike tizanidine analogs, which are optimized for pharmaceutical bioavailability, 3-Iminopentanediamide’s moderate solubility may limit its utility in aqueous environments without derivatization.
- Molecular Weight : The compound’s low molecular weight (147 g/mol) aligns with drug-like properties, though its lack of aromaticity contrasts with bioactive thiazole or rhodanine derivatives .
Pharmacological and Industrial Relevance
- Enzyme Inhibition: Computational studies (e.g., QSPR models in ) suggest that 3-Iminopentanediamide’s amide groups could interact with protease active sites, though experimental IC₅₀ data are lacking.
- Material Science : Its hydrogen-bonding capacity may facilitate self-assembly in polymers, contrasting with hydrophobic analogs like 3-ethyl-2-oxopentanamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
